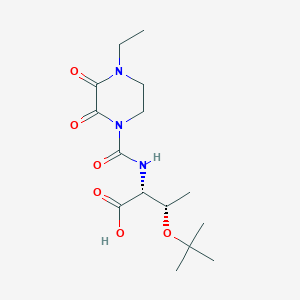
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid
Overview
Description
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid is a useful research compound. Its molecular formula is C15H25N3O6 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R,3S)-3-(tert-Butoxy)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)butanoic acid, commonly referred to by its CAS number 79276-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 343.38 g/mol. The structure features a tert-butoxy group and a dioxopiperazine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 343.38 g/mol |
| Purity | 97% |
| Solubility | Very soluble |
| CAS Number | 79276-23-6 |
Research indicates that this compound functions primarily as an antibody-drug conjugate (ADC) linker . This role is crucial in targeted cancer therapies where the compound facilitates the delivery of cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines by promoting apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific cellular pathways that regulate apoptosis and proliferation.
Biological Activity Overview
The biological activity of this compound has been characterized through various assays:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against multiple cancer cell lines.
- Inhibition of Androgen Receptor : Studies suggest that it may inhibit androgen receptor signaling pathways, which are critical in prostate cancer progression.
- ADCs Development : Its utility as a linker in ADCs has been highlighted in several studies aimed at enhancing the efficacy of chemotherapeutic agents.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested on human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity.
Case Study 2: Mechanistic Insights
Research conducted by MedChemExpress demonstrated that the compound triggers apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential changes in treated cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates high gastrointestinal absorption with moderate blood-brain barrier permeability. However, it is classified as a P-glycoprotein substrate, which may affect its bioavailability. Toxicological assessments suggest that while the compound has therapeutic potential, careful monitoring is required to mitigate adverse effects related to systemic exposure.
Properties
IUPAC Name |
(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-6-17-7-8-18(12(20)11(17)19)14(23)16-10(13(21)22)9(2)24-15(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,23)(H,21,22)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAOKKSXPSOZRL-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















